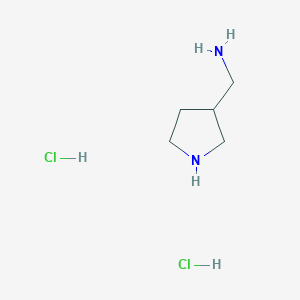
2-chloro-3,3-difluorobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,3-difluorobutanoic acid (2-CFBA) is an organic compound that belongs to the family of carboxylic acids. It is a colorless liquid with a pungent odor and is soluble in water. 2-CFBA is widely used in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and stability. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers.
Mecanismo De Acción
2-chloro-3,3-difluorobutanoic acid has several mechanisms of action. It can act as a proton donor or acceptor, depending on its environment. It can also act as a catalyst in the formation of polymers, and it has been used to study the effects of fluorinated compounds on the environment. In addition, 2-chloro-3,3-difluorobutanoic acid can act as a substrate for enzymes and receptors, allowing for the study of their mechanisms of action.
Biochemical and Physiological Effects
2-chloro-3,3-difluorobutanoic acid has several biochemical and physiological effects. It has been shown to decrease the activity of enzymes and receptors, as well as to inhibit the activity of certain enzymes. In addition, 2-chloro-3,3-difluorobutanoic acid has been shown to have an effect on the metabolism of drugs, as well as to have an effect on the absorption and distribution of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-3,3-difluorobutanoic acid has several advantages and limitations when used in laboratory experiments. One of the main advantages is its stability and reactivity, which make it suitable for use in a wide range of laboratory experiments. Additionally, 2-chloro-3,3-difluorobutanoic acid is relatively inexpensive and can be easily obtained from chemical suppliers. However, 2-chloro-3,3-difluorobutanoic acid is also highly toxic and should be handled with extreme caution.
Direcciones Futuras
There are several possible future directions for 2-chloro-3,3-difluorobutanoic acid research. One potential direction is the development of new methods of synthesis and the exploration of new applications. Additionally, further research could be conducted to study the biochemical and physiological effects of 2-chloro-3,3-difluorobutanoic acid, as well as its effects on drug metabolism and absorption. Additionally, further research could be conducted to explore the environmental effects of 2-chloro-3,3-difluorobutanoic acid, as well as its potential uses in the production of polymers. Finally, further research could be conducted to explore the mechanisms of action of enzymes and receptors in the presence of 2-chloro-3,3-difluorobutanoic acid.
Métodos De Síntesis
2-chloro-3,3-difluorobutanoic acid can be synthesized through several methods. One of the most common methods is the reaction between chloroacetic acid and difluoromethane in the presence of a catalytic amount of sulfuric acid. This reaction produces 2-chloro-3,3-difluorobutanoic acid as the primary product and other minor products, such as chloroacetic acid, trifluoroacetic acid, and difluoroacetic acid. Other methods of synthesis include the reaction of chloroacetic acid with difluoromethyl iodide and the reaction of chloroacetic acid with difluoromethyl sulfate.
Aplicaciones Científicas De Investigación
2-chloro-3,3-difluorobutanoic acid has a wide range of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used to study the effects of fluorinated compounds on the environment, as well as to study the biological effects of fluorinated compounds. In addition, 2-chloro-3,3-difluorobutanoic acid has been used to study the mechanisms of action of enzymes and receptors, as well as to study the effects of drug metabolism.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2-chloro-3,3-difluorobutanoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-chlorobutanoic acid", "3,3-difluorobutan-1-ol", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 2-chlorobutanoic acid to 2-chlorobutanoyl chloride using thionyl chloride", "Step 2: Conversion of 3,3-difluorobutan-1-ol to 3,3-difluorobutanal using sodium hydroxide", "Step 3: Reaction of 2-chlorobutanoyl chloride with 3,3-difluorobutanal in the presence of sodium bicarbonate to form 2-chloro-3,3-difluorobutanal", "Step 4: Conversion of 2-chloro-3,3-difluorobutanal to 2-chloro-3,3-difluorobutanoic acid using sodium hydroxide and water" ] } | |
Número CAS |
114745-69-6 |
Nombre del producto |
2-chloro-3,3-difluorobutanoic acid |
Fórmula molecular |
C4H5ClF2O2 |
Peso molecular |
158.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



